molecular formula C8H11NO4S B1211141 Tyramine O-sulfate CAS No. 30223-92-8

Tyramine O-sulfate

Cat. No. B1211141
CAS RN: 30223-92-8
M. Wt: 217.24 g/mol
InChI Key: DYDUXGMDSXJQFT-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: Tyramine O-sulfate is used as a model compound to study sulfation reactions and the activity of sulfotransferase enzymes. It is also used in the synthesis of other phenylsulfate compounds .

Biology: In biological research, this compound is used to investigate the role of sulfation in cellular processes and the metabolism of biogenic amines. It serves as a substrate to study the activity of sulfotransferase enzymes in various tissues .

Medicine: this compound is studied for its potential therapeutic applications, including its role in modulating neurotransmitter levels and its effects on cardiovascular health. It is also used as a biomarker to assess sulfotransferase activity in clinical studies .

Industry: In the food industry, this compound is used to monitor the levels of biogenic amines in fermented foods. It is also used in the development of food safety regulations to control the levels of biogenic amines in food products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tyramine O-sulfate can be synthesized by the sulfation of tyramine using sulfotransferase enzymes. In laboratory settings, this reaction is typically carried out using adenosine 3’-phosphate 5’-phosphosulfate as the sulfate donor . The reaction conditions generally involve maintaining an appropriate pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of this compound may involve the use of recombinant sulfotransferase enzymes to catalyze the sulfation of tyramine. This process can be scaled up by optimizing reaction conditions such as substrate concentration, enzyme concentration, pH, and temperature to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Tyramine O-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Tyramine O-sulfate exerts its effects by interacting with specific molecular targets and pathways. It acts as a substrate for sulfotransferase enzymes, which catalyze the transfer of sulfate groups to various substrates. This sulfation process plays a crucial role in the metabolism and detoxification of biogenic amines . This compound also influences the release of catecholamines, which are important neurotransmitters involved in regulating blood pressure and other physiological functions .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Tyramine O-sulfate is unique in its specific role as a substrate for sulfotransferase enzymes and its involvement in the metabolism of tyramine. Unlike other similar compounds, this compound has distinct physiological effects, including its role in modulating catecholamine release and its potential therapeutic applications .

properties

CAS RN

30223-92-8

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

[4-(2-aminoethyl)phenyl] hydrogen sulfate

InChI

InChI=1S/C8H11NO4S/c9-6-5-7-1-3-8(4-2-7)13-14(10,11)12/h1-4H,5-6,9H2,(H,10,11,12)

InChI Key

DYDUXGMDSXJQFT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN)OS(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1CCN)OS(=O)(=O)O

Other CAS RN

30223-92-8

physical_description

Solid

synonyms

tyramine O-sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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